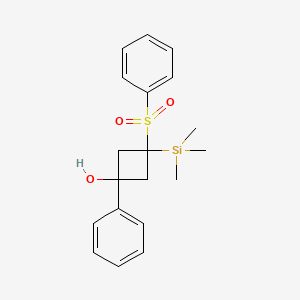![molecular formula C9H16O2 B14402285 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol CAS No. 89654-08-0](/img/structure/B14402285.png)
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is an organic compound with a unique structure that combines a cyclohexene ring with an ether and alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcyclohex-3-en-1-one followed by etherification with ethylene glycol. This process is optimized for high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethanal.
Reduction: Formation of 2-[(3-Methylcyclohexyl)oxy]ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol involves its interaction with various molecular targets. The alcohol and ether functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
- 3-Methylcyclohex-3-en-1-ol
- 3-Methylcyclohex-3-en-1-one
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is unique due to the presence of both an ether and alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the combination of these functional groups with the cyclohexene ring provides a unique structural framework that can be exploited for various applications in research and industry.
特性
CAS番号 |
89654-08-0 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(3-methylcyclohex-3-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(7-8)11-6-5-10/h3,9-10H,2,4-7H2,1H3 |
InChIキー |
AUUZOUJWPMVBLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)


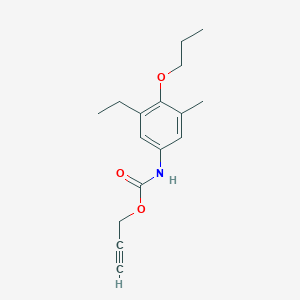
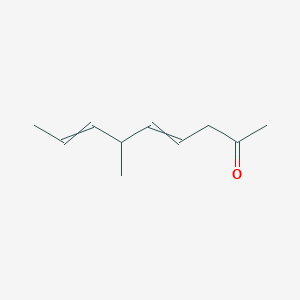
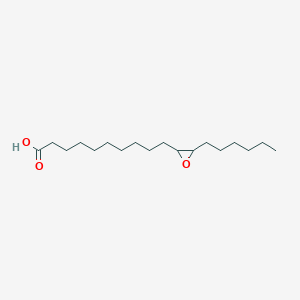
![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
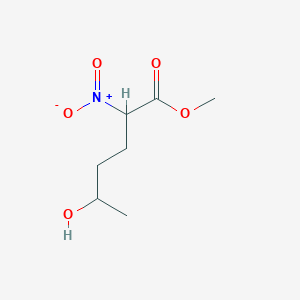

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
